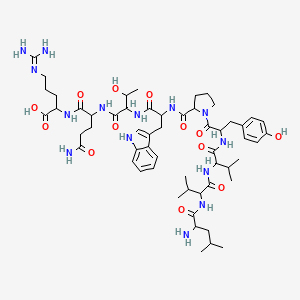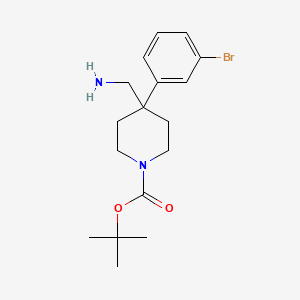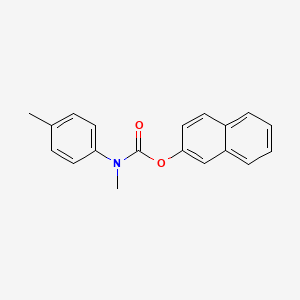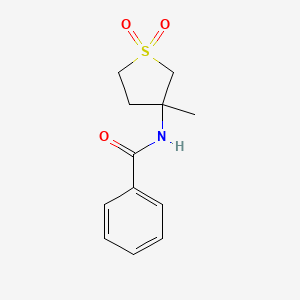![molecular formula C14H18O4 B12119896 Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester CAS No. 1152517-96-8](/img/structure/B12119896.png)
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and substituted with a tetrahydro-2-furanyl methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The tetrahydro-2-furanyl methoxy group can be introduced through a nucleophilic substitution reaction using tetrahydro-2-furanol and a suitable leaving group on the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2-furanyl methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The tetrahydro-2-furanyl methoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound has a similar ester structure but lacks the tetrahydro-2-furanyl methoxy group.
Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group at the ortho position instead of the tetrahydro-2-furanyl methoxy group.
Benzoic acid, 4-methoxy-, methyl ester: This compound has a methoxy group at the para position, similar to the tetrahydro-2-furanyl methoxy group in terms of electronic effects.
Uniqueness
The uniqueness of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The tetrahydro-2-furanyl methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1152517-96-8 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 4-(oxolan-2-ylmethoxymethyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3 |
Clé InChI |
ALSCTRMQDWASSO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)COCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)

![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)


![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)
![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)



![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)


